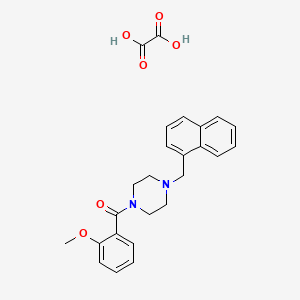
1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a piperazine derivative that has shown promise in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anti-anxiety properties. It has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-anxiety effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate has various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate in lab experiments is that it has been extensively studied and has shown promising results in various neurological disorders. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for the study of 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in neurological disorders. Another direction is to study its mechanism of action in more detail to develop targeted therapies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate is a promising compound that has shown potential in the treatment of various neurological disorders. Its neuroprotective, anti-inflammatory, and anti-anxiety properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine oxalate involves the reaction of 1-(2-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine with oxalic acid. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting compound is then purified using various techniques such as recrystallization and chromatography.
Propiedades
IUPAC Name |
(2-methoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2.C2H2O4/c1-27-22-12-5-4-11-21(22)23(26)25-15-13-24(14-16-25)17-19-9-6-8-18-7-2-3-10-20(18)19;3-1(4)2(5)6/h2-12H,13-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFMCYIPOKHEVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

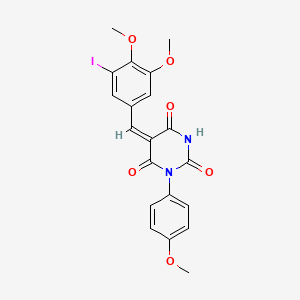
![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)
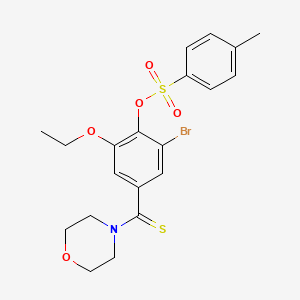
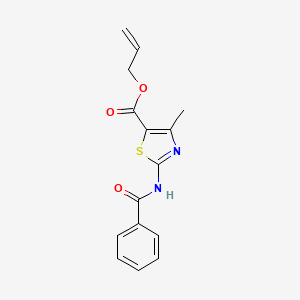

![1-(4-butoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5155128.png)
![N-cyclopropyl-N'-[2-(6-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5155150.png)
amino]benzoyl}amino)benzamide](/img/structure/B5155156.png)
![1-methoxy-2-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5155171.png)
![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![5-{5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5155194.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)
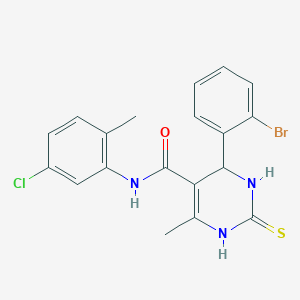
![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)